molecular formula C11H9FN2O2 B6385283 (2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine CAS No. 1261903-52-9

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine

Cat. No.: B6385283
CAS No.: 1261903-52-9
M. Wt: 220.20 g/mol
InChI Key: OMCTWJFPHDYYNL-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 3-fluoro-2-methylphenyl group at position 5

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-7(3-2-4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCTWJFPHDYYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with urea in the presence of a base to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups and the fluorine atom play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(3-chloro-2-methylphenyl)pyrimidine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    (2,4)-Dihydroxy-5-(3-fluoro-2-ethylphenyl)pyrimidine: Has an ethyl group instead of a methyl group, influencing its steric and electronic properties.

Uniqueness

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination of substituents can enhance its binding affinity to biological targets and improve its stability and reactivity in various chemical reactions.

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